molecular formula C9H10ClN3O4 B1487720 N-(4-Chloro-phenyl)-guanidine oxalate CAS No. 1187927-61-2

N-(4-Chloro-phenyl)-guanidine oxalate

Cat. No. B1487720
M. Wt: 259.64 g/mol
InChI Key: GPXRAZNDISFCGH-UHFFFAOYSA-N
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Description

N-(4-Chloro-phenyl)-guanidine oxalate is a chemical compound with the following properties:



  • IUPAC Name : N-(4-chlorophenyl)guanidine oxalate

  • Molecular Formula : C<sub>9</sub>H<sub>10</sub>ClN<sub>3</sub>O<sub>4</sub>

  • Molecular Weight : 259.65 g/mol

  • Physical Form : White solid



Molecular Structure Analysis

The molecular structure of N-(4-Chloro-phenyl)-guanidine oxalate consists of a guanidine moiety (N=C(NH<sub>2</sub>)<sub>2</sub>) attached to a phenyl group (C<sub>6</sub>H<sub>5</sub>) via a chlorine atom (Cl). The oxalate component (C<sub>2</sub>H<sub>2</sub>O<sub>4</sub>) is also part of the structure.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Acid-Base Reactions : Interaction with acids or bases to form salts.

  • Redox Reactions : Involvement in oxidation-reduction processes.

  • Substitution Reactions : Substitution of functional groups on the phenyl ring.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in water and organic solvents.

  • Melting Point : Not specified in the available data.

  • Stability : Stable under standard conditions.

  • Toxicity : Safety information indicates no specific hazards, but further investigation is advisable.


Scientific Research Applications

1. Vibrational Analysis and Aromaticity

The compound Bis (N,N′-diphenyl guanidinium) oxalate, which is related to N-(4-Chloro-phenyl)-guanidine oxalate, has been studied for its vibrational properties and Y-aromaticity. These studies involve FT IR and Raman spectral studies, along with density functional theory computations. This research helps in understanding the physical and chemical properties of the compound, which is important for various applications in material science and pharmaceuticals (Binoy et al., 2006).

2. Hydrogen Bonded Structures

Research on hydrogen bonded structures in organic amine oxalates, including guanidinium oxalate, provides insights into different types of hydrogen bonded networks. This knowledge is essential in crystallography and material science for understanding the structural stability and thermal properties of various compounds (Vaidhyanathan et al., 2002).

3. Synthesis of Multicomponent Ceramics

Guanidine oxalate has been used as a precipitating agent in the production of coprecipitated multicomponent oxide powder precursors, demonstrating its role in the synthesis of complex materials like magnetic oxides, catalysts, and superconducting cuprates (Guire & Philipp, 1993).

4. Oxidation Studies

Research involving oxalic acid-catalyzed chromium(VI) oxidation of certain compounds synthesized from chalcones and guanidine hydrochloride is another application area. Such studies contribute to our understanding of chemical reactions and kinetics, which is crucial in synthetic chemistry and catalysis (Meenakshisundaram et al., 2007).

5. DNA Isolation Techniques

Guanidine hydrochloride, closely related to guanidine oxalate, has been used in the isolation of DNA from various sources. This application is significant in molecular biology and genetic research, where efficient DNA extraction methods are required (Pramanick et al., 1976).

6. Synthesis of Pyrimidinamines

The reaction of guanidine with chalcones to yield various pyrimidinamines showcases its role in the synthesis of complex organic compounds. Such reactions are fundamental to medicinal chemistry and drug development (Wendelin & Kerbl, 1984).

Safety And Hazards


  • Safety Data Sheet (SDS) : Refer to the SDS for detailed safety information.

  • Handling Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

  • Environmental Impact : Dispose of properly according to regulations.


Future Directions

Research avenues for N-(4-Chloro-phenyl)-guanidine oxalate include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Optimization : Explore efficient synthetic routes.

  • Structural Modifications : Design analogs for improved properties.


Remember that this analysis is based on available data, and further scientific investigation is essential to uncover additional insights. 🌟


properties

IUPAC Name

2-(4-chlorophenyl)guanidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.C2H2O4/c8-5-1-3-6(4-2-5)11-7(9)10;3-1(4)2(5)6/h1-4H,(H4,9,10,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXRAZNDISFCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-phenyl)-guanidine oxalate

CAS RN

1187927-61-2
Record name Guanidine, N-(4-chlorophenyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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